molecular formula C21H17N3OS B2383943 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034433-70-8

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2383943
CAS RN: 2034433-70-8
M. Wt: 359.45
InChI Key: HENSWYNXCMNPBM-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit potent anti-cancer activity and has been investigated for its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.

Scientific Research Applications

Analytical Applications and Quality Control

Nonaqueous Capillary Electrophoresis

Research has developed nonaqueous capillary electrophoretic separation techniques for imatinib mesylate and related substances, including various benzamide derivatives. This method, owing to its simplicity, effectiveness, and low cost, shows promise for the quality control of pharmaceutical compounds (Ye et al., 2012).

Material Science and Luminescence

Aggregation Enhanced Emission

A study on pyridyl substituted benzamides revealed their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds display luminescence in both solution and solid states, offering potential applications in material sciences (Srivastava et al., 2017).

Heterocyclic Synthesis

Heterocyclic Derivatives

Research into the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters explores their reactivity towards nitrogen nucleophiles, yielding a variety of heterocyclic compounds. This synthesis approach could be relevant for generating novel compounds with potential pharmaceutical applications (Mohareb et al., 2004).

Conducting Polymers

Soluble Conducting Polymer

A study synthesized a new soluble conducting polymer based on thiophene and pyrrole derivatives, demonstrating potential for electrochromic devices. The polymer's electrochemical properties suggest its application in electronic and optoelectronic devices (Variş et al., 2006).

Anticancer Research

Synthesis of Anticancer Agents

Research focused on synthesizing substituted benzamide/benzene sulfonamide derivatives as anticancer agents. These compounds were tested for cytotoxic effects on various cancer cell lines, highlighting the potential for developing new therapeutic agents (Redda et al., 2011).

properties

IUPAC Name

4-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-21(16-5-7-19(8-6-16)24-11-1-2-12-24)23-14-17-4-3-10-22-20(17)18-9-13-26-15-18/h1-13,15H,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENSWYNXCMNPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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